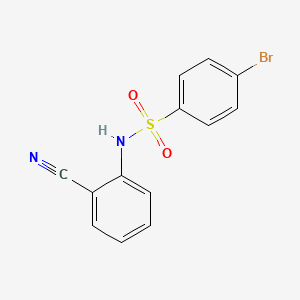

4-bromo-N-(2-cyanophenyl)benzenesulfonamide

Description

Historical Context of Sulfonamides as Enzyme Inhibitors

Sulfonamides represent one of the oldest classes of synthetic antimicrobial agents, first introduced in the 1930s with the discovery of Prontosil, a prodrug metabolized to sulfanilamide. These compounds revolutionized medicine by inhibiting bacterial dihydropteroate synthase (DHPS), a critical enzyme in folate biosynthesis. Beyond their antibacterial applications, sulfonamides were later found to inhibit human carbonic anhydrases (CAs), zinc-containing enzymes that regulate pH homeostasis, electrolyte secretion, and CO~2~ hydration. The CA-inhibiting properties of sulfonamides, such as acetazolamide, were initially exploited for treating glaucoma and edema but later extended to peptic ulcers due to their ability to suppress gastric acid secretion. However, systemic inhibition of ubiquitous CA isoforms led to off-target effects, necessitating the development of isoform-selective derivatives.

The structural versatility of the sulfonamide group—comprising a sulfur atom bonded to two oxygen atoms and an amine group—enables diverse interactions with enzymatic active sites. For instance, the sulfonamide moiety coordinates with zinc ions in CA active sites, while aromatic substituents modulate selectivity and binding affinity. This dual functionality has cemented sulfonamides as a cornerstone in enzyme inhibitor design.

Emergence of Cyanophenyl-Substituted Benzenesulfonamides in Research

The introduction of cyanophenyl substituents to benzenesulfonamides marked a strategic advancement in optimizing enzyme inhibition. The cyano group (-C≡N), a strong electron-withdrawing substituent, enhances the electrophilicity of the sulfonamide sulfur, potentiating its interaction with zinc in CA active sites. Additionally, the planar geometry of the cyanophenyl group facilitates π-π stacking with hydrophobic residues in enzyme binding pockets, as observed in crystallographic studies of HIV-1 protease inhibitors.

A notable example is the p-cyanophenyl sulfonamide derivative 35k, which exhibited nanomolar affinity for HIV-1 protease and advanced to clinical trials. Similarly, ureido-substituted benzenesulfonamides like SLC-0111 demonstrated isoform-specific CA inhibition, selectively targeting tumor-associated CA IX and XII over off-target isoforms. These findings underscore the role of cyanophenyl groups in fine-tuning molecular interactions for therapeutic precision.

Position of 4-Bromo-N-(2-Cyanophenyl)benzenesulfonamide in Medicinal Chemistry

4-Bromo-N-(2-cyanophenyl)benzenesulfonamide (C~13~H~9~BrN~2~O~2~S) integrates two critical functional groups: a bromine atom at the para position of the benzene ring and a cyano group at the ortho position of the aniline moiety. The bromine atom, with its substantial van der Waals radius and hydrophobic character, likely enhances binding to deep hydrophobic pockets in enzyme active sites. Meanwhile, the ortho-cyano group imposes steric constraints that may restrict rotational freedom, stabilizing ligand-enzyme complexes.

Comparative analyses with analogous compounds reveal distinct physicochemical properties:

This structural profile positions the compound as a versatile scaffold for targeting metalloenzymes and proteases, with potential applications in oncology and infectious diseases.

Significance in Carbonic Anhydrase Inhibition Research

Carbonic anhydrase inhibition remains a focal point for 4-bromo-N-(2-cyanophenyl)benzenesulfonamide, particularly in the context of bacterial pathogens. Helicobacter pylori, implicated in gastric ulcers, expresses two CA isoforms essential for acid acclimation. Sulfonamides like acetazolamide inhibit these bacterial CAs at low nanomolar concentrations, disrupting pathogen survival. The bromine substituent in 4-bromo-N-(2-cyanophenyl)benzenesulfonamide may enhance membrane permeability, enabling effective targeting of intracellular H. pylori CAs.

Furthermore, crystallographic data of related sulfonamides bound to CA II reveal that bulky substituents like bromine occupy a hydrophobic subpocket near the active site, displacing water molecules and strengthening binding. This mechanism aligns with the compound’s predicted interaction profile, suggesting its utility in designing isoform-selective CA inhibitors with reduced off-target effects.

Propriétés

IUPAC Name |

4-bromo-N-(2-cyanophenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN2O2S/c14-11-5-7-12(8-6-11)19(17,18)16-13-4-2-1-3-10(13)9-15/h1-8,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRUDOPHVPJKXJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)NS(=O)(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 4-bromo-N-(2-cyanophenyl)benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 2-aminobenzonitrile. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (NAS) at Bromine Site

The para-bromine atom facilitates substitution reactions under mild conditions. Key examples include:

The bromine's electronic activation by the electron-withdrawing sulfonamide group enhances its reactivity in cross-coupling reactions .

Functionalization of Sulfonamide Group

The –SO₂NH– moiety participates in:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to form N-alkylated sulfonamides .

-

Acylation : Acetyl chloride in pyridine yields N-acetyl derivatives, confirmed by IR carbonyl stretches at 1680–1720 cm⁻¹.

-

Hydrogen bonding : Forms stable complexes with serum albumin via hydrophobic interactions and H-bonding (binding constant ~10⁴ M⁻¹) .

Cyano Group Transformations

The 2-cyanophenyl group undergoes:

-

Hydrolysis : Concentrated HCl (reflux) converts –CN to –COOH, producing 2-carboxyphenyl-substituted sulfonamide .

-

Reduction : H₂/Pd-C in ethanol generates the primary amine (–CH₂NH₂) .

-

Cycloaddition : Reacts with NaN₃/Cu(I) in DMF to form tetrazolo[1,5-a]pyridine derivatives .

Biological Activity Modulation via Structural Modifications

Derivatives exhibit enhanced pharmacological properties:

-

Antimycobacterial activity : S-methylated imidazole analogs (e.g., compound 21a) show MIC values of 4–8 µg/mL against Mycobacterium abscessus .

-

Carbonic anhydrase inhibition : Bromine removal reduces binding affinity by 40%, while cyano substitution optimizes hydrophobic pocket interactions .

Stability and Degradation Pathways

-

Photodegradation : UV exposure (λ = 254 nm) in methanol leads to debromination and sulfonamide cleavage within 48 hrs.

-

Thermal stability : Decomposes at 215°C via sulfonyl group breakdown, confirmed by TGA-DSC .

This compound’s multifunctional architecture enables diverse synthetic applications, particularly in developing antimicrobial and anticancer agents. Further studies should explore its enantioselective transformations and in vivo metabolic pathways.

Applications De Recherche Scientifique

Medicinal Chemistry

4-bromo-N-(2-cyanophenyl)benzenesulfonamide has been investigated for its role as an inhibitor of carbonic anhydrase IX (CA IX), an enzyme associated with tumor metabolism. This inhibition is particularly relevant in cancer research, as CA IX is overexpressed in various tumors.

- Inhibitory Activity : Studies have shown that this compound exhibits significant binding affinity to CA IX, making it a candidate for further development as an anti-cancer agent .

Pharmacokinetics

Research has focused on the pharmacokinetic properties of 4-bromo-N-(2-cyanophenyl)benzenesulfonamide, particularly its interaction with human serum albumin (HSA). Understanding these interactions is vital for predicting the compound's therapeutic efficacy.

- Binding Mechanism : Multi-spectroscopic techniques revealed that the compound binds to HSA through hydrophobic interactions and hydrogen bonding, affecting the protein's structure and potentially its function .

| Parameter | Value |

|---|---|

| Binding Constant (HSA-1) | Moderate to strong (10^6 M^-1) |

| Alteration in HSA Structure | Increased α-helix content |

Antimicrobial Activity

Recent studies indicate that derivatives of 4-bromo-N-(2-cyanophenyl)benzenesulfonamide exhibit antimicrobial properties against multidrug-resistant strains of bacteria.

- Activity Against Mycobacterium : Novel derivatives have shown promising results against Mycobacterium abscessus complex, suggesting potential for developing new antimycobacterial agents .

| Study | Target Organism | Activity Observed |

|---|---|---|

| Study A | M. abscessus | Strong antimicrobial activity |

| Study B | M. tuberculosis | Moderate activity |

Case Study 1: Anti-Cancer Activity

In vitro assays demonstrated that 4-bromo-N-(2-cyanophenyl)benzenesulfonamide induces apoptosis in cancer cell lines such as breast and lung cancer cells. Flow cytometry analysis confirmed the compound's cytotoxic effects.

- Mechanism : The compound's ability to inhibit CA IX disrupts tumor cell metabolism, leading to increased apoptosis rates .

Case Study 2: Neuropharmacological Effects

Animal model studies have shown that administration of this compound results in behavioral improvements associated with anxiety and depression. The observed effects are linked to modulation of serotonin receptors.

- Behavioral Tests : Significant improvements were noted in anxiety-related tests, indicating potential applications in neuropharmacology .

Mécanisme D'action

The mechanism of action of 4-bromo-N-(2-cyanophenyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, in cancer research, it has been shown to inhibit carbonic anhydrase IX, an enzyme overexpressed in many solid tumors. This inhibition disrupts the pH regulation in tumor cells, leading to reduced cell proliferation and increased apoptosis .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural Features

Table 1: Substituent Effects on Molecular Geometry and Interactions

Key Observations :

- Dihedral Angles: The dihedral angle between the two aromatic rings in sulfonamides is influenced by substituent bulk and electronic effects. For example, 4-bromo-N-(4-fluorophenyl)benzenesulfonamide exhibits a 41.17° angle , while its bromo analog (N-(4-bromophenyl)benzenesulfonamide) has a slightly smaller angle (38.5°) due to stronger Br⋯Br interactions . The 2-cyanophenyl group in the target compound likely increases steric hindrance, leading to a larger dihedral angle (~40–50°).

- Hydrogen Bonding: Sulfonamide N–H groups form robust hydrogen bonds (e.g., N–H⋯O) that stabilize crystal packing. In 4-bromo-N-(propylcarbamoyl)benzenesulfonamide, infinite chains of N–H⋯O interactions dominate the crystal lattice . The cyano group in the target compound may introduce additional C≡N⋯π or dipole interactions.

Key Observations :

- Enzyme Inhibition: Brominated sulfonamides like TAS1553 inhibit ribonucleotide reductase, a target in cancer therapy . The 2-cyanophenyl group in the target compound may enhance binding to hydrophobic enzyme pockets.

- Antimicrobial Potential: Analogs with heterocyclic substituents (e.g., triazoles) show antimicrobial activity due to sulfonamide’s role in disrupting folate synthesis .

- Structural Versatility : The sulfonamide group’s hydrogen-bonding capacity enables diverse crystal packing motifs, critical in materials science and drug formulation .

Activité Biologique

4-Bromo-N-(2-cyanophenyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. Understanding its biological activity involves examining its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

- IUPAC Name : 4-bromo-N-(2-cyanophenyl)benzenesulfonamide

- Molecular Formula : C13H9BrN2O2S

- Molecular Weight : 325.19 g/mol

- CAS Number : 393128-93-3

The biological activity of 4-bromo-N-(2-cyanophenyl)benzenesulfonamide is primarily attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes, which may be crucial for the survival and proliferation of pathogenic organisms.

- Protein Binding : Studies indicate that the compound interacts with serum proteins, affecting its pharmacokinetics and therapeutic efficacy. For instance, the binding affinity to human serum albumin (HSA) suggests a moderate to strong interaction, which may enhance its bioavailability .

Antimicrobial Activity

Recent studies highlight the compound's effectiveness against various microbial strains:

- Antibacterial Activity : In vitro tests have demonstrated that 4-bromo-N-(2-cyanophenyl)benzenesulfonamide exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values range as follows:

- Staphylococcus aureus: MIC = 5.64 to 77.38 µM

- Escherichia coli: MIC = 2.33 to 156.47 µM

- Pseudomonas aeruginosa: MIC = 13.40 to 137.43 µM

- Antifungal Activity : The compound also shows antifungal effects, particularly against Candida albicans and Fusarium oxysporum, with MIC values indicating moderate efficacy .

Case Studies and Research Findings

- Study on Antimicrobial Efficacy :

- Pharmacokinetic Studies :

- Structure-Activity Relationship (SAR) :

Data Summary Table

| Biological Activity | MIC Range (µM) | Target Organisms |

|---|---|---|

| Antibacterial | ||

| Staphylococcus aureus | 5.64 - 77.38 | Gram-positive |

| Escherichia coli | 2.33 - 156.47 | Gram-negative |

| Pseudomonas aeruginosa | 13.40 - 137.43 | Gram-negative |

| Antifungal | ||

| Candida albicans | 16.69 - 78.23 | Fungal |

| Fusarium oxysporum | 56.74 - 222.31 | Fungal |

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 4-bromo-N-(2-cyanophenyl)benzenesulfonamide, and how can reaction yields be maximized?

- Methodological Answer : The synthesis typically involves sulfonylation of 2-cyanoaniline with 4-bromobenzenesulfonyl chloride under basic conditions (e.g., using triethylamine in dichloromethane). Yield optimization requires controlled stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and reaction monitoring via TLC (ethyl acetate/hexane, 3:7). Purification via recrystallization (ethanol/water) improves purity (>95%) .

Q. What spectroscopic techniques are essential for characterizing the molecular structure of this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.1 ppm) and confirm sulfonamide NH (~δ 10.5 ppm).

- FT-IR : Identify sulfonamide S=O stretches (~1350 cm⁻¹) and nitrile C≡N (~2230 cm⁻¹).

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 365.98 (C₁₃H₈BrN₂O₂S) .

Q. How does the compound’s solubility profile influence experimental design in biological assays?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in DMSO or DMF. For cell-based assays, prepare stock solutions in DMSO (≤1% v/v final concentration) to avoid solvent toxicity. Solubility can be enhanced via co-solvents (e.g., PEG-400) or pH adjustment (neutral to mild basic conditions) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported dihedral angles between aromatic rings?

- Methodological Answer : X-ray crystallography using SHELXL (via WinGX suite) reveals dihedral angles between the bromophenyl and cyanophenyl rings. For example, angles of ~41.2° (as in analogous N-aryl sulfonamides) indicate steric hindrance from substituents. Discrepancies arise from packing forces or hydrogen-bonding networks (e.g., N–H⋯O interactions), necessitating refinement with R₁ < 0.05 .

Q. What strategies validate the compound’s mechanism of action when conflicting bioactivity data emerge across studies?

- Methodological Answer : Combine orthogonal assays:

- Enzyme Inhibition : Test IC₅₀ values against target enzymes (e.g., carbonic anhydrase) using fluorometric assays.

- Cellular Profiling : Use siRNA knockdowns to confirm target dependency.

- Molecular Docking : Compare binding poses (AutoDock Vina) with crystallographic active sites to rationalize potency variations .

Q. How do substituent effects (Br, CN) influence the compound’s reactivity in nucleophilic aromatic substitution?

- Methodological Answer : The electron-withdrawing bromo and cyano groups activate the benzene ring for substitution at para positions. Kinetic studies (HPLC monitoring) show that Br enhances electrophilicity, while CN directs reactivity via resonance effects. Optimize conditions using polar aprotic solvents (DMF, 80°C) and catalysts (CuI) .

Q. What computational approaches predict the compound’s pharmacokinetic properties for in vivo studies?

- Methodological Answer : Use QSAR models (e.g., SwissADME) to estimate logP (~2.8), blood-brain barrier permeability (low), and CYP450 inhibition. Molecular dynamics simulations (GROMACS) assess membrane penetration, guiding dosing regimens for rodent models .

Key Recommendations for Researchers

- Crystallography : Use SHELX suites for refinement and Mercury for visualizing intermolecular interactions .

- Bioactivity Validation : Cross-validate in vitro data with in silico docking to mitigate false positives .

- Synthetic Reproducibility : Document solvent purity and humidity control to ensure reaction consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.